molecular formula C13H14N2O B3106871 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol CAS No. 1609259-55-3

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Cat. No.: B3106871
CAS No.: 1609259-55-3
M. Wt: 214.26 g/mol
InChI Key: MMELQFRUATUUQR-UHFFFAOYSA-N
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Description

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol typically involves the formation of the pyrimidine ring followed by the introduction of the phenol group. One common method involves the reaction of 4,6-dimethyl-5-formylpyrimidine with a suitable phenol derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The pathways involved can include inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol is unique due to the presence of both the pyrimidine ring and the phenol group, which can impart distinct chemical and biological properties. Its specific substitution pattern also allows for targeted modifications and applications in various fields.

Properties

IUPAC Name

4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-6-11(16)4-5-12(8)13-9(2)14-7-15-10(13)3/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMELQFRUATUUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C2=C(N=CN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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